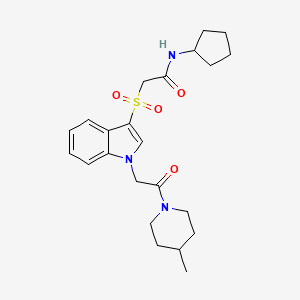

![molecular formula C20H21N3O6S3 B2464429 (Z)-N-(3-甲基-6-(甲基磺酰基)苯并[d]噻唑-2(3H)-亚烷基)-4-(吗啉磺酰基)苯甲酰胺 CAS No. 683237-69-6](/img/structure/B2464429.png)

(Z)-N-(3-甲基-6-(甲基磺酰基)苯并[d]噻唑-2(3H)-亚烷基)-4-(吗啉磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

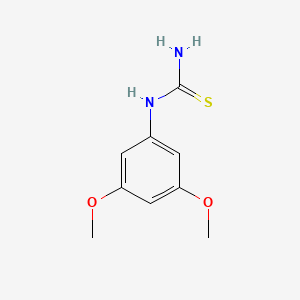

This compound is a benzo[d]thiazole derivative. Benzo[d]thiazole is a heterocyclic compound; it is a type of organic compound that contains a benzene ring fused to a thiazole ring . The thiazole ring is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . The compound also contains a morpholinosulfonyl group and a methylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole core, with the morpholinosulfonyl and methylsulfonyl groups attached at specific positions . The exact structure would depend on the locations of these substitutions.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and morpholino groups . These functional groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and morpholino groups could impact its solubility, melting point, and boiling point .科学研究应用

Quorum Sensing Inhibitors

This compound has been synthesized and evaluated as a quorum sensing inhibitor . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest. In addition to its intrinsic interest as a phenomenon, quorum sensing has several practical applications for computing, robotics, and social organization.

Antibacterial Activity

The compound has shown antibacterial activity . It was studied against different bacteria and the results showed that majority of compounds showed good to moderate antibacterial activity compared with positive control drug Streptomycin .

Cytotoxic Activity

The compound has demonstrated cytotoxic activity against human cancer cell lines MCF-7 and HeLa . The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .

Biofilm Clearance

The compound has also shown potential in biofilm clearance . Biofilms are any group of microorganisms in which cells stick to each other and often also to a surface. These adherent cells become embedded within a slimy extracellular matrix that is composed of extracellular polymeric substances (EPS). The cells within the biofilm produce the EPS components, which are typically a polymeric conglomeration of extracellular polysaccharides, proteins, lipids and DNA.

Synthesis of Unsymmetrical Azines

The compound has been used in the synthesis of unsymmetrical azines . Azines are a class of organic compounds with the formula (RC=N)2NR’. They are a subclass of imines, specifically diimines. They can be viewed as two imines coupled by a nitrogen atom. Azines are a versatile class of compounds with a variety of applications in organic synthesis.

Docking Studies

Docking studies: were performed to examine the potential of the compound to bind to the LasR protein of Pseudomonas aeruginosa . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for instance, scoring functions.

作用机制

未来方向

属性

IUPAC Name |

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S3/c1-22-17-8-7-16(31(2,25)26)13-18(17)30-20(22)21-19(24)14-3-5-15(6-4-14)32(27,28)23-9-11-29-12-10-23/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQFHKKZXUPGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

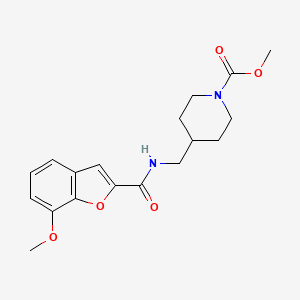

![8-methyl-10-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2464351.png)

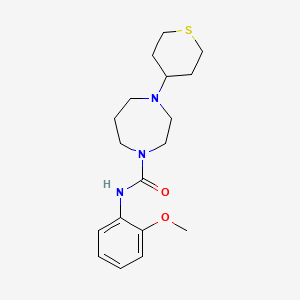

![1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2464355.png)

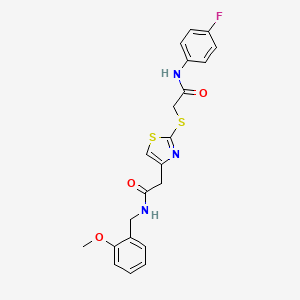

![4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2464359.png)

![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2464362.png)

![N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2464365.png)

![4-methyl-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2464369.png)